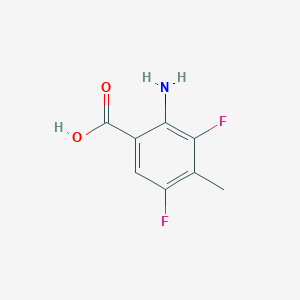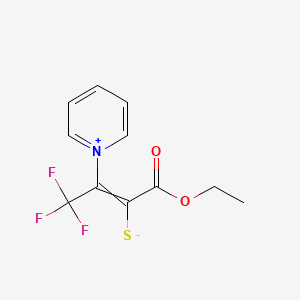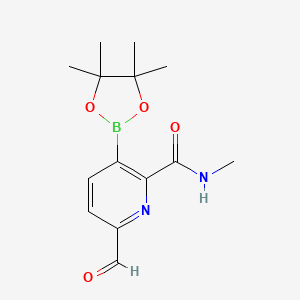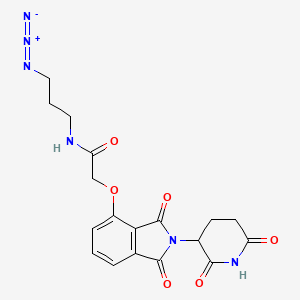
2-Amino-3,5-difluoro-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,5-difluoro-4-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, difluoro, and methyl substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5-difluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-difluoro-4-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often require the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,5-difluoro-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Amino-3,5-difluoro-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-3,5-difluoro-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The amino group allows for hydrogen bonding, further stabilizing its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylbenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Amino-3,4-difluorobenzoic acid: Similar structure but with fluorine atoms in different positions, affecting its biological activity.
2-Amino-5-chloro-3-methylbenzoic acid: Contains a chlorine atom instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness
2-Amino-3,5-difluoro-4-methylbenzoic acid is unique due to the specific positioning of its substituents, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in the design of molecules with targeted biological activities and enhanced stability.
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
2-amino-3,5-difluoro-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13) |
Clé InChI |
UKSDFEHWVLDJTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1F)N)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

![4-(2,6-dimethylphenoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]butanamide](/img/structure/B14775904.png)






![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)

